molecular formula C6H10O2 B093775 1,4-Dimethoxy-2-butyne CAS No. 16356-02-8

1,4-Dimethoxy-2-butyne

Cat. No. B093775
CAS RN: 16356-02-8
M. Wt: 114.14 g/mol
InChI Key: YFUQYYGBJJCAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethoxy-2-butyne is a symmetrical aliphatic alkyne . It has a linear formula of CH3OCH2C≡CCH2OCH3 . Its molecular weight is 114.14 .


Synthesis Analysis

1,4-Dimethoxy-2-butyne may be used in the preparation of alkyne complexes: decacarbonyl (μ 3 ;-η 2 -verbar-1,4-dimethoxy-2-butyne)triiron and nonacarbonyl (μ 3 ;-η 2 ;-⊥-1,4-dimethoxy-3-butyne)triiron . It may also be used to synthesize benzonaphthosiline .


Molecular Structure Analysis

The molecular structure of 1,4-Dimethoxy-2-butyne is represented by the SMILES string COCC#CCOC . The InChI key for this compound is YFUQYYGBJJCAPR-UHFFFAOYSA-N .


Chemical Reactions Analysis

1,4-Dimethoxy-2-butyne has been investigated for its reaction with Hg (OAc) 2 (Mercury (II)acetate) . The reaction proceeds through syn-insertion by a cationic rhodium/triarylphosphine catalyst, representing the first alkynylsilylation of alkynes via the cleavage of a C (sp)-Si bond by transition-metal catalysis .


Physical And Chemical Properties Analysis

1,4-Dimethoxy-2-butyne has a refractive index n20/D of 1.434 (lit.) . It has a boiling point of 70 °C/30 mmHg (lit.) and a density of 0.944 g/mL at 25 °C (lit.) .

Scientific Research Applications

Preparation of Alkyne Complexes

  • Summary of the Application: 1,4-Dimethoxy-2-butyne is used in the preparation of alkyne complexes . These complexes are often used in the study of organometallic chemistry.
  • Methods of Application: While the exact procedures can vary, the general process involves reacting 1,4-Dimethoxy-2-butyne with a metal compound under controlled conditions to form the desired alkyne complex .
  • Results or Outcomes: The outcome of these reactions is the formation of alkyne complexes such as decacarbonyl (μ 3 ;-η 2 -verbar-1,4-dimethoxy-2-butyne)triiron and nonacarbonyl (μ 3 ;-η 2 ;-⊥-1,4-dimethoxy-3-butyne)triiron .

Synthesis of Benzonaphthosiline

  • Summary of the Application: 1,4-Dimethoxy-2-butyne can also be used to synthesize benzonaphthosiline , a type of organic compound.
  • Methods of Application: The synthesis process typically involves the reaction of 1,4-Dimethoxy-2-butyne with other organic compounds under specific conditions .
  • Results or Outcomes: The result of this process is the formation of benzonaphthosiline , though the exact yield and purity can vary depending on the specific reaction conditions.

Safety And Hazards

1,4-Dimethoxy-2-butyne is a flammable liquid and vapor . It has a flash point of 128 °F . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and to use personal protective equipment .

Future Directions

1,4-Dimethoxy-2-butyne may be used in the preparation of alkyne complexes and to synthesize benzonaphthosiline . This suggests potential applications in the field of organic synthesis and materials science.

properties

IUPAC Name

1,4-dimethoxybut-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-7-5-3-4-6-8-2/h5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUQYYGBJJCAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC#CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337389
Record name 1,4-Dimethoxy-2-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethoxy-2-butyne

CAS RN

16356-02-8
Record name 1,4-Dimethoxy-2-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dimethoxy-2-butyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethoxy-2-butyne
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Dimethoxy-2-butyne
Reactant of Route 3
Reactant of Route 3
1,4-Dimethoxy-2-butyne
Reactant of Route 4
Reactant of Route 4
1,4-Dimethoxy-2-butyne
Reactant of Route 5
Reactant of Route 5
1,4-Dimethoxy-2-butyne
Reactant of Route 6
Reactant of Route 6
1,4-Dimethoxy-2-butyne

Citations

For This Compound
132
Citations
N Uludag, Y Yarapsanlı, O Asutay… - Organic Preparations …, 2018 - Taylor & Francis
Enamines are versatile compounds capable of alkylations, acylations, cycloadditions and annulation cascades. They are also involved in a range of heterocycle-forming processes. 1, 2 …
Number of citations: 4 www.tandfonline.com
D Lentz, M Reuter - Chemische Berichte, 1991 - Wiley Online Library
Reaction of undecacarbonyl(acetonitrile)triiron (1) with 1,4‐dimethoxy‐2‐butyne (2) yields the alkyne complexes decacarbonyl(μ 3 ;‐η 2 ‐Verbar‐1,4‐dimethoxy‐2‐butyne)triiron (3) …
M Bassetti, B Floris, G Spadafora - The Journal of Organic …, 1989 - ACS Publications
Methoxymercuration of symmetrically and unsymmetrically substituted alkynes (4-octyne, 2-heptyne, 2-nonyne, 1, 4-dimethoxy-2-butyne, 1, 4-diacetoxy-2-butyne, methyl 2-octynoate, …
Number of citations: 19 pubs.acs.org
J Koshino, T Sugawara, A Suzuki - Heterocycles (Sendai), 1984 - pascal-francis.inist.fr
Organic synthesis using 1-methoxy-1,2,3-butatrienylborates. II: A facile synthesis of 2,5-dialkyl-3-methylfurans from 1,4-dimethoxy-2-butyne, B-alkylcatecholboranes and aldehydes CNRS Inist Pascal-Francis …
Number of citations: 2 pascal-francis.inist.fr
M Bassetti, B Floris - The Journal of Organic Chemistry, 1986 - ACS Publications
The rates of Hg (OAc) 2 addition to symmetrically and unsymmetrically substituted alkynes (4-octyne, 2-heptyne, 2-nonyne, l, 4-dimethoxy-2-butyne, 1, 4-diacetoxy-2-butyne, methyl 2-…
Number of citations: 30 pubs.acs.org
R Nahon - 1964 - search.proquest.com
Tetraphenyl-2-butene-1, 4-dianion, 86-Tetraphenyl-2-butene-1, 4-dicarboxylic acid 87 Tetraphenyl-2-butyne-1, 4-diani on 79 Tetraphenyl-2-butyne-1, 4-dicarboxylic acid 8O Tetraphenyl…
Number of citations: 2 search.proquest.com
RL Jacobs - The Journal of Organic Chemistry, 1971 - ACS Publications
Preparation of the Dianion from 1, 4-Bisbiphenylene-1, 4-dimethoxy-2-butyne (III).—Tetrahydrofuran (250 ml) was dis-tilled, in a nitrogen atmosphere, into a dry 500-ml erlenmeyer flask …
Number of citations: 9 pubs.acs.org
AR Day, JM Edinger, SF Sisenwine - The Journal of Organic …, 1971 - ACS Publications
• CioH7-«c6hs 1, 4-di (l-naphthyl) butatriene (III) theoretically may exist in cis and trans forms. Attempts to chromato-graphically separate the isomers failed. 3 Our attempts to separate …
Number of citations: 0 pubs.acs.org
R Shintani, H Kurata, K Nozaki - Chemical Communications, 2015 - pubs.rsc.org
Rhodium-catalyzed intramolecular alkynylsilylation of alkynes is described. The reaction proceeds through syn-insertion by a cationic rhodium/triarylphosphine catalyst, representing …
Number of citations: 44 pubs.rsc.org
FJ Ritz, L Valentin, A Henss, C Würtele… - European Journal of …, 2021 - Wiley Online Library
The kinetics of the reactions between [Ni(bipy)(COD)] and bicyclopropylidene (bcp), dicyclopropylacetylene (dcpa) and 1,4‐dimethoxy‐2‐butyne (dmbu) were investigated using …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.